molecular formula C26H28N4O3S B2785748 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683767-44-4

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No. B2785748
CAS RN: 683767-44-4
M. Wt: 476.6
InChI Key: MLYUEWWTSPBMAB-UHFFFAOYSA-N
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Description

The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives are known for their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The benzimidazole group could potentially undergo electrophilic substitution reactions, while the benzamide group could participate in hydrolysis reactions .

Scientific Research Applications

Antibacterial Agents

Compounds with a benzothiazole moiety, similar to the core structure of the compound , have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some exhibiting promising activity against Staphylococcus aureus.

Antiviral Activity

Indole derivatives, which share structural similarities with the benzimidazole group present in the compound, have been reported to possess antiviral activities . These activities include inhibitory effects against influenza A and Coxsackie B4 virus, highlighting the potential use of such compounds in antiviral drug development.

Antitubercular Agents

Compounds derived from indole and imidazole, which are structurally related to the compound , have been investigated for their antitubercular activity . This suggests that the compound could be explored for potential applications in treating tuberculosis.

Anticancer Research

Benzimidazole derivatives have been associated with anticancer activities . The compound’s structural similarity to benzimidazole suggests it may have potential applications in cancer research, possibly as a scaffold for developing new anticancer agents.

Drug Discovery and Drug-Likeness

The compound has been associated with the concept of drug-likeness, which is a qualitative property of chemicals that helps integrate them into the early stages of drug discovery . This indicates that the compound could be used as a reference or starting point in the synthesis of new drugs with favorable pharmacokinetic profiles.

Fission Research

While not directly related to the compound, research on fast proton-induced fission of uranium has been conducted by individuals with the same name as one of the compound’s aliases . This highlights the diverse range of scientific research where similar nomenclature is used.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus . This suggests that the compound may interact with bacterial cells, leading to their elimination.

Biochemical Pathways

Given the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.

Pharmacokinetics

Admet calculations for similar compounds have shown a favourable pharmacokinetic profile , suggesting that this compound may also have desirable ADME properties.

Result of Action

The result of the compound’s action is the elimination of bacterial cells, as suggested by the bactericidal activity of similar compounds against Staphylococcus aureus . This compound may therefore have potential applications in the treatment of bacterial infections.

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Safety and Hazards

As with any chemical compound, handling “N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)22-16-12-20(13-17-22)26(31)27-21-14-10-19(11-15-21)25-28-23-8-6-7-9-24(23)29-25/h6-17H,3-5,18H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUEWWTSPBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

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